molecular formula C6H12O4 B193349 beta-D-erythro-Pentopyranoside, methyl 2-deoxy- CAS No. 17676-20-9

beta-D-erythro-Pentopyranoside, methyl 2-deoxy-

Cat. No. B193349
CAS RN: 17676-20-9
M. Wt: 148.16 g/mol
InChI Key: CYLGOSOYSUHPCY-UHFFFAOYSA-N
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Description

Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is a chemical compound with the molecular formula C22H24O6 . It is also known as an impurity of Decitabine, which is a nucleic acid synthesis inhibitor used for the treatment of myelodysplastic syndromes and acute myeloid leukemia (AML) .


Molecular Structure Analysis

The molecular structure of Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is characterized by the molecular formula C22H24O6 . It has a molecular weight of 384.42 . The stereochemistry is absolute, with 3 defined stereocenters .


Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- include a molecular weight of 148.16 g/mol . It has a boiling point of 112°C at 0.02 Torr and a melting point of 95°C . Its density is 1.24±0.1 g/cm3 .

Scientific Research Applications

Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is a chemical compound with potential applications in various scientific research fields. While specific studies directly focusing on this compound are limited, insights can be drawn from research on structurally related compounds and their biological activities.

Applications in Antiviral and Anticancer Research

Research on structurally related compounds such as 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) has highlighted potential applications in antiviral and anticancer therapies. FMAU, developed initially as an antiviral drug, demonstrated neurotoxicity at pharmacological doses but has been repurposed as a tracer for PET imaging in cancer detection due to its binding to thymidine kinase, which is upregulated in cancer cells (Alauddin, 2018).

Role in Oxidative Stress and Antioxidant Defense

Compounds like hyperoside, structurally related to beta-D-erythro-Pentopyranosides, have been studied for their antioxidant properties. Hyperoside exhibits a wide range of biological activities, including hepatoprotective, antiviral, and anti-inflammatory effects, mainly by enhancing antioxidant responses (Jang, 2022). This suggests that beta-D-erythro-Pentopyranoside, methyl 2-deoxy-, could also have potential applications in mitigating oxidative stress-related diseases.

Potential in Metabolic Research

The study of erythritol metabolism has provided insights into its role as a biomarker for cardiometabolic disease risk, highlighting the potential of sugar alcohols and related compounds in metabolic research. Elevated serum erythritol predicts future central adiposity gain and type 2 diabetes mellitus, indicating the relevance of these compounds in studying metabolic dysfunctions (Ortiz & Field, 2020).

Implications for Liver Health

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor playing a crucial role in cellular defense against oxidative stress, particularly in the liver. Studies suggest that activation of Nrf2 can protect hepatic cells from oxidative damage, indicating that compounds influencing Nrf2 activity, potentially including beta-D-erythro-Pentopyranoside, methyl 2-deoxy-, could have therapeutic applications in chronic liver diseases (Tang et al., 2014).

Future Directions

The future directions of research and applications involving Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- are not specified in the available resources. Given its relation to Decitabine, it might be of interest in the field of medical research, particularly in the study of myelodysplastic syndromes and acute myeloid leukemia .

properties

IUPAC Name

6-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGOSOYSUHPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938849
Record name Methyl 2-deoxypentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-erythro-Pentopyranoside, methyl 2-deoxy-

CAS RN

17676-20-9
Record name NSC90994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-deoxypentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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